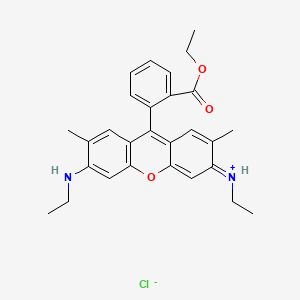

5-Carboxyrhodamine 6G succinimidyl ester

Descripción

Propiedades

IUPAC Name |

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXSBFYARXAAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N2O3.Cl, C28H31ClN2O3 | |

| Record name | C.I. BASIC RED 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13161-28-9 (perchlorate), 63022-06-0 (molbdosilicate), 63022-07-1 (molybdophosphate), 63022-08-2 (tungstophosphate), 65366-87-2 (molybdate) | |

| Record name | Rhodamine 6G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021243 | |

| Record name | Rhodamine 6G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992), Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO] | |

| Record name | C.I. BASIC RED 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine 6G | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN WATER & ETHANOL | |

| Record name | C.I. BASIC RED 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine 6G | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RHODAMINE 6G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

989-38-8 | |

| Record name | C.I. BASIC RED 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine 6G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine 6G | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodamine 6G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC RED 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037VRW83CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RHODAMINE 6G | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

5-Carboxyrhodamine 6G Succinimidyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE), a widely used amine-reactive fluorescent dye. This document details its core properties, experimental protocols for its application in bioconjugation, and its use in downstream analytical methods.

Core Concepts

This compound is a derivative of the highly fluorescent rhodamine 6G dye. The key feature of this molecule is the N-hydroxysuccinimidyl (NHS) ester group, which provides a mechanism for covalently attaching the fluorophore to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1] This reaction forms a stable amide bond, making it an ideal tool for a variety of bio-labeling applications. The spectral properties of Carboxyrhodamine 6G, with excitation and emission wavelengths falling between those of fluorescein and tetramethylrhodamine, offer a valuable color option for multiplex fluorescence imaging.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₉N₃O₇ | [1] |

| Molecular Weight | 555.59 g/mol | [1] |

| Solubility | DMSO, DMF | [1] |

| Storage Conditions | -20°C, protect from light | [1] |

Table 2: Photophysical Properties

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~522-525 nm | [1][3] |

| Emission Wavelength (λem) | ~546-550 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 94,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | High (Rhodamine 6G in ethanol is 0.95) | [4] |

| Color | Orange-Red Solid |

Experimental Protocols

Protein and Antibody Labeling with 5-CR6G-SE

This protocol describes the general procedure for labeling proteins and antibodies with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

This compound (5-CR6G-SE)

-

Protein or antibody to be labeled

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein or antibody in the Labeling Buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of 5-CR6G-SE to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of 5-CR6G-SE (MW ~556) in approximately 180 µL of solvent.

-

-

Labeling Reaction:

-

While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A 10-20 fold molar excess of the dye to the protein is a common starting point for optimization.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column or dialysis against PBS.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of 5-CR6G (~525 nm).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm. The correction factor for 5-CR6G at 280 nm is approximately 0.214.

-

The DOL is the molar ratio of the dye to the protein.

-

-

Storage:

-

Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol and a preservative like sodium azide is recommended for long-term storage.

-

Immunofluorescence Staining with a 5-CR6G-SE Labeled Antibody

This protocol provides a general workflow for immunofluorescence staining of cultured cells using a directly labeled primary antibody.

Materials:

-

Cells grown on coverslips or in culture plates

-

PBS

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

5-CR6G-SE labeled primary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

Cell Preparation:

-

Wash the cells briefly with PBS.

-

Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the 5-CR6G-SE labeled primary antibody in Blocking Buffer to its optimal working concentration.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 1-5 minutes.

-

Wash the cells with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for 5-CR6G and the counterstain.

-

Flow Cytometry with 5-CR6G-SE Labeled Antibodies

This protocol outlines a general procedure for staining cells in suspension for flow cytometry analysis.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

5-CR6G-SE labeled antibody

-

Fc block (optional)

-

Viability dye (optional)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.

-

Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

-

Fc Receptor Blocking (Optional):

-

To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block for 10-15 minutes.

-

-

Antibody Staining:

-

Add the predetermined optimal concentration of the 5-CR6G-SE labeled antibody to the cell suspension.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation and resuspension to remove unbound antibody.

-

-

Viability Staining (Optional):

-

Resuspend the cells in buffer containing a viability dye to exclude dead cells from the analysis.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analyze the cells on a flow cytometer using the appropriate laser and emission filters for 5-Carboxyrhodamine 6G.

-

Mandatory Visualization

References

- 1. 5(6)-Carboxyrhodamine 6G ethylenediamine | AAT Bioquest [aatbio.com]

- 2. 5-CR6G, SE [5-Carboxyrhodamine 6G, succinimidyl ester] *Single isomer* | AAT Bioquest [aatbio.com]

- 3. omlc.org [omlc.org]

- 4. Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant - PMC [pmc.ncbi.nlm.nih.gov]

5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G-SE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G-SE), a fluorescent dye widely utilized in biological research. This document covers its chemical structure, physicochemical properties, and common applications, with a focus on protein and oligonucleotide labeling. Experimental protocols and workflow visualizations are provided to assist researchers in applying this versatile fluorescent probe.

Core Properties of 5-CR6G-SE

5-CR6G-SE is an amine-reactive fluorescent dye belonging to the rhodamine family. The succinimidyl ester (SE) moiety allows for covalent attachment to primary amines on biomolecules such as proteins and amine-modified oligonucleotides. It is commercially available as a single 5-isomer or as a mixture of 5- and 6-isomers. The single isomer is often preferred for applications requiring high reproducibility.[1][2]

The key physicochemical properties of 5-CR6G-SE are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₂₉N₃O₇ | [3] |

| Molecular Weight | 555.59 g/mol | [3] |

| Excitation Maximum (λex) | ~525 nm | [3] |

| Emission Maximum (λem) | ~550 nm | [3] |

| Solubility | DMSO, DMF | [3] |

| Reactive Group | Succinimidyl Ester (SE) | |

| Target Functional Group | Primary Amines (-NH₂) |

Experimental Protocols

General Protocol for Protein Labeling with 5-CR6G-SE

This protocol provides a general workflow for the covalent labeling of proteins with 5-CR6G-SE. The optimal conditions may need to be adjusted based on the specific protein and desired degree of labeling.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

5-CR6G-SE

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the dye.

-

Prepare 5-CR6G-SE Stock Solution: Immediately before use, dissolve 5-CR6G-SE in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add the 5-CR6G-SE stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during incubation is recommended.

-

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of 5-CR6G-SE (~525 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

-

A_max is the absorbance at the dye's maximum absorbance wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.2-0.3 for rhodamine dyes).

-

-

Oligonucleotide Labeling

5-CR6G-SE is also frequently used for labeling amine-modified oligonucleotides. The succinimidyl ester reacts with the primary amine group introduced at the 5', 3', or an internal position of the oligonucleotide. The general principle of the labeling reaction is similar to that of protein labeling, involving the reaction of the amine-modified oligonucleotide with the dye in an appropriate buffer, followed by purification to remove the unreacted dye.

Visualizations

Workflow for Protein Labeling with 5-CR6G-SE

References

An In-Depth Technical Guide to 5-Carboxyrhodamine 6G Succinimidyl Ester: Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE), a widely utilized fluorescent dye in bioconjugation. It details the chemical principles underlying its reactivity, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of the reaction pathways and experimental workflows.

Core Mechanism of Action: Amine-Reactive Labeling

This compound is an amine-reactive fluorescent probe designed for the covalent labeling of biomolecules.[1][2] The core of its mechanism lies in the N-hydroxysuccinimidyl (NHS) ester functional group. This group exhibits high reactivity towards primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[3]

The reaction, a nucleophilic acyl substitution, proceeds through the attack of the unprotonated primary amine on the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable and covalent amide bond, effectively conjugating the rhodamine dye to the target molecule. The N-hydroxysuccinimide is released as a byproduct. This robust covalent linkage is critical for applications requiring stable fluorescent labeling, such as in immunochemistry, fluorescence microscopy, and flow cytometry.[3]

A crucial factor influencing the efficiency of this reaction is the pH of the reaction buffer. The labeling reaction is strongly pH-dependent, with optimal conditions typically falling within the pH range of 7 to 9.[4] Below this range, the primary amines are predominantly protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester. Conversely, at pH values above 9, the rate of hydrolysis of the succinimidyl ester to the non-reactive carboxylic acid increases significantly, reducing the amount of dye available for conjugation to the target molecule.

Therefore, a careful balance of pH is necessary to ensure efficient labeling by maximizing the concentration of reactive, unprotonated primary amines while minimizing the competing hydrolysis of the dye.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectral properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₉N₃O₇ | [2] |

| Molecular Weight | 555.59 g/mol | [2] |

| Excitation Maximum (λex) | 525 nm | [2] |

| Emission Maximum (λem) | 550 nm | [2] |

| Solubility | DMSO, DMF | [2] |

| Reactive Group | Succinimidyl Ester (SE) | [3] |

| Target Functional Group | Primary Amines | [3] |

| Optimal Reaction pH | 7.0 - 9.0 | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the use of this compound, the following diagrams have been generated using the DOT language.

References

5-Carboxyrhodamine 6G: A Technical Guide to its Excitation and Emission Spectra for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core photophysical properties of 5-Carboxyrhodamine 6G (5-CR6G). This document provides quantitative spectral data, detailed experimental protocols for spectral measurements, and visualizations of the underlying principles and applications of this versatile fluorophore.

Core Photophysical Properties of 5-Carboxyrhodamine 6G

5-Carboxyrhodamine 6G is a bright and photostable fluorescent dye belonging to the rhodamine family. It is widely used for labeling proteins, peptides, and nucleic acids due to its amine-reactive carboxylic acid group, which can be readily conjugated to primary amines. Its spectral characteristics, falling between those of fluorescein and tetramethylrhodamine, make it a suitable candidate for multicolor imaging and fluorescence resonance energy transfer (FRET) applications.[1][2] The succinimidyl ester (SE) form of 5-CR6G is a commonly used amine-reactive fluorescent probe for preparing bioconjugates.[3]

Quantitative Spectral Data

The excitation and emission maxima of 5-Carboxyrhodamine 6G can exhibit slight variations depending on the solvent environment. The following table summarizes key quantitative data for 5-CR6G and its parent compound, Rhodamine 6G, in various solvents. It is important to note that commercially available 5-CR6G is often a mixture of 5- and 6-isomers, which may have slightly different spectral properties.[1][4]

| Property | Value | Solvent | Reference(s) |

| Excitation Maximum (λex) | 525 nm | - | [3] |

| 522 nm | - | [4] | |

| 520 nm | Methanol (MeOH) | [5] | |

| Emission Maximum (λem) | 550 nm | - | [3] |

| 546 nm | - | [4] | |

| 546 nm | Methanol (MeOH) | [5] | |

| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ (for Rhodamine 6G) | Methanol (MeOH) | |

| Quantum Yield (Φ) | 0.95 (for Rhodamine 6G) | Water | |

| Fluorescence Lifetime (τ) | 3.78 ns (for Rhodamine 6G) | Methanol (MeOH) | |

| 3.89 ns (for Rhodamine 6G) | Water | ||

| 4.36 ns (for Rhodamine 6G) | DMSO |

Experimental Protocol: Measurement of Excitation and Emission Spectra

This section provides a detailed methodology for the accurate measurement of the excitation and emission spectra of 5-Carboxyrhodamine 6G.

Materials and Instrumentation

-

5-Carboxyrhodamine 6G: Lyophilized powder.

-

Solvent: Spectroscopy-grade solvent (e.g., ethanol, methanol, DMSO, or phosphate-buffered saline (PBS)).

-

Spectrofluorometer: An instrument equipped with an excitation light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).

-

Quartz Cuvettes: 1 cm path length, transparent to UV-visible light.

-

Micropipettes and sterile tips.

-

Vortex mixer.

Procedure

-

Stock Solution Preparation:

-

Accurately weigh a small amount of 5-CR6G powder.

-

Dissolve the powder in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mM). Vortex thoroughly to ensure complete dissolution. Store the stock solution protected from light at -20°C.

-

-

Working Solution Preparation:

-

Dilute the stock solution in the desired experimental solvent to a final concentration suitable for fluorescence measurements. A typical starting concentration is in the low micromolar range (e.g., 1 µM). The absorbance of the working solution at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

-

Set the excitation and emission slit widths. A common starting point is 5 nm for both. Narrower slits provide better spectral resolution but lower signal intensity.

-

-

Measurement of Emission Spectrum:

-

Fill a quartz cuvette with the working solution of 5-CR6G.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Set the excitation monochromator to the expected excitation maximum of 5-CR6G (e.g., 525 nm).

-

Scan a range of emission wavelengths, starting from a wavelength slightly higher than the excitation wavelength to avoid scattered light (e.g., 535 nm) up to a suitable upper limit (e.g., 700 nm).

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 540 nm).

-

Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Blank Subtraction:

-

Record the emission and excitation spectra of the solvent alone (blank).

-

Subtract the blank spectra from the corresponding sample spectra to correct for background fluorescence and Raman scattering from the solvent.

-

Visualizations

The Jablonski Diagram: The Principle of Fluorescence

The following diagram illustrates the electronic and vibrational transitions that occur during fluorescence, as described by the Jablonski diagram. This is a fundamental concept for understanding the principles behind excitation and emission spectra.

Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow for Fluorescence Spectroscopy

The following diagram outlines the key steps in a typical experimental workflow for measuring the excitation and emission spectra of a fluorescent compound like 5-Carboxyrhodamine 6G.

Caption: A flowchart of the experimental workflow for fluorescence spectroscopy.

Application in Signaling Pathway Visualization: GPCR Internalization

5-Carboxyrhodamine 6G and its derivatives are valuable tools for visualizing cellular processes. For instance, a peptide or antibody labeled with 5-CR6G can be used to track the internalization of a G-protein coupled receptor (GPCR) upon ligand binding. The following diagram illustrates this signaling pathway.

Caption: GPCR signaling cascade initiated by a 5-CR6G labeled ligand.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imaging GPCR internalization using near-infrared Nebraska red-based reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]

5-Carboxyrhodamine 6G: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and photostability of 5-Carboxyrhodamine 6G (5-CR6G), a widely utilized fluorescent dye in biological research and drug development. This document details the photophysical properties, experimental protocols for their measurement, and common experimental workflows where 5-CR6G is employed.

Core Photophysical Properties

5-Carboxyrhodamine 6G is a derivative of Rhodamine 6G, functionalized with a carboxylic acid group that facilitates conjugation to biomolecules. It is well-regarded for its high fluorescence quantum yield and good photostability, making it a robust fluorophore for various applications.[1][2][3]

Quantum Yield

Table 1: Quantum Yield of Rhodamine 6G in Various Solvents

| Solvent | Quantum Yield (Φ) |

| Ethanol | 0.95 |

| Methanol | 0.88 |

| Water | 0.95 |

| Chloroform | 0.42 |

| Dichloromethane | 0.45 |

| 1-Butanol | 0.94 |

| 1-Octanol | 0.94 |

| 2-Propanol | 0.92 |

| Formamide | 0.90 |

Data sourced from Magde et al. (2002).[4]

The quantum yield of rhodamine dyes can be influenced by several factors, including the solvent environment and the concentration of the dye.[5][6] For instance, the addition of soap to an aqueous solution of Rhodamine 6G has been shown to increase the relative quantum yield by breaking up non-fluorescent dimers.[7]

Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. 5-Carboxyrhodamine 6G is generally considered to have good photostability.[1][2][3] The photobleaching of rhodamine dyes is a complex process that can occur from excited singlet or triplet states and is often influenced by the surrounding environment, such as the presence of oxygen.[8] While a specific photobleaching quantum yield for 5-CR6G is not commonly reported, qualitative assessments and studies on Rhodamine 6G indicate its suitability for imaging applications that require prolonged or intense illumination.

Experimental Protocols

Accurate characterization of quantum yield and photostability is crucial for quantitative fluorescence-based assays. Below are detailed methodologies for these measurements.

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[9]

Protocol:

-

Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with the sample of interest. For 5-Carboxyrhodamine 6G, Rhodamine 6G in ethanol (Φ = 0.95) is a suitable standard.[9]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent to ensure the same refractive index. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the emission curve for each fluorescence spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of the unknown sample (Φunk): Φunk = Φstd * (Gradunk / Gradstd) * (nunk²/ nstd²) where Φstd is the quantum yield of the standard, and n is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.

-

Assessment of Photostability (Photobleaching)

Photobleaching can be quantified by measuring the decay of fluorescence intensity over time under continuous illumination.

Protocol:

-

Sample Preparation: Prepare a sample of 5-CR6G, for example, conjugated to a protein and immobilized on a microscope slide.

-

Microscopy Setup: Use a fluorescence microscope (confocal or widefield) equipped with a suitable laser line for excitation (e.g., 514 nm for 5-CR6G).

-

Image Acquisition:

-

Select a region of interest (ROI) containing the fluorescently labeled specimen.

-

Acquire a time-lapse series of images at a constant frame rate. The illumination intensity and exposure time should be kept constant throughout the experiment.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ/Fiji).

-

Plot the normalized fluorescence intensity as a function of time.

-

The resulting decay curve can be fitted to an exponential function to determine the photobleaching rate constant (k). The photobleaching half-life (t1/2) can then be calculated as ln(2)/k.

-

Experimental Workflows

5-Carboxyrhodamine 6G is a versatile tool for fluorescently labeling biomolecules. Its succinimidyl ester (SE) derivative is commonly used to label primary amines on proteins and other molecules.[10]

Protein Labeling with 5-CR6G Succinimidyl Ester

This workflow outlines the general steps for conjugating 5-CR6G SE to a protein.

Indirect Immunofluorescence Workflow

This diagram illustrates a typical workflow for indirect immunofluorescence, a common application for fluorescently labeled secondary antibodies, which can be conjugated with 5-CR6G.[11][12]

References

- 1. 5(6)-CR6G [5-(and 6)-Carboxyrhodamine 6G] | AAT Bioquest [aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. tenovapharma.com [tenovapharma.com]

- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. ccny.cuny.edu [ccny.cuny.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. abpbio.com [abpbio.com]

- 11. diagnostics.roche.com [diagnostics.roche.com]

- 12. m.youtube.com [m.youtube.com]

Solubility of 5-Carboxyrhodamine 6G NHS Ester in DMSO and DMF: A Technical Guide

For researchers, scientists, and professionals in drug development utilizing fluorescent labeling, understanding the solubility characteristics of reagents like 5-Carboxyrhodamine 6G N-hydroxysuccinimide (NHS) ester is critical for experimental success. This technical guide provides an in-depth analysis of the solubility of 5-Carboxyrhodamine 6G NHS ester in two common organic solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Core Concepts in Solubility

5-Carboxyrhodamine 6G NHS ester is a widely used amine-reactive fluorescent dye. Its utility in labeling proteins, peptides, and other biomolecules is predicated on its ability to be dissolved in a suitable solvent before introduction to the aqueous environment of a labeling reaction. Both DMSO and DMF are favored for this purpose due to their ability to dissolve a wide range of organic compounds and their miscibility with water.

While product data sheets consistently list 5-Carboxyrhodamine 6G NHS ester as soluble in DMSO and DMF, it is important to note that some sources describe its solubility as "very poor" in these solvents, which can limit its utility[1]. This suggests that while it does dissolve, achieving high concentrations may be challenging.

Quantitative Solubility Data

| Mass of 5-CR6G, SE | Volume of DMSO for 1 mM Solution | Volume of DMSO for 5 mM Solution | Volume of DMSO for 10 mM Solution |

| 0.1 mg | 179.99 µL | 36.00 µL | 18.00 µL |

| 0.5 mg | 899.94 µL | 179.99 µL | 89.99 µL |

| 1 mg | 1.80 mL | 359.98 µL | 179.99 µL |

| 5 mg | 9.00 mL | 1.80 mL | 899.94 µL |

| 10 mg | 18.00 mL | 3.60 mL | 1.80 mL |

Note: This data is based on a molecular weight of 555.59 g/mol for 5(6)-Carboxyrhodamine 6G, succinimidyl ester[3][4]. These volumes are intended for the preparation of stock solutions.

Experimental Protocols

The following is a detailed methodology for the solubilization of 5-Carboxyrhodamine 6G NHS ester and its subsequent use in a typical biomolecule labeling reaction.

Materials:

-

5-Carboxyrhodamine 6G NHS ester

-

Anhydrous DMSO or DMF

-

Vortex mixer

-

Pipettes

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Biomolecule to be labeled

Protocol for Preparing a Stock Solution:

-

Equilibration: Allow the vial of 5-Carboxyrhodamine 6G NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial containing the dye to achieve the desired concentration (refer to the table above for guidance). Amine-free DMF is a preferred solvent[5].

-

Dissolution: Vortex the solution briefly to ensure the dye is completely dissolved[6]. If necessary, gentle warming and sonication can be applied to aid dissolution, but care should be taken to avoid degradation of the NHS ester.

-

Storage: The resulting stock solution can be stored at -20°C for 1-2 months, protected from light and moisture[5].

General Protocol for Biomolecule Labeling:

-

Prepare Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein, antibody) in a suitable reaction buffer at an optimal pH of 8.3-8.5[5]. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction[6][7].

-

Initiate Reaction: Add the prepared dye stock solution to the biomolecule solution. A common starting point is a 5-10 fold molar excess of the dye to the biomolecule[8].

-

Incubation: Incubate the reaction mixture for at least one hour at room temperature, or overnight on ice, with protection from light[5][8].

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM[6][8].

-

Purification: Separate the labeled biomolecule from the unreacted dye and byproducts using methods such as gel filtration, dialysis, or chromatography[5].

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the solubilization and use of 5-Carboxyrhodamine 6G NHS ester.

References

- 1. 5(6)-CR6G, SE [5-(and 6)-Carboxyrhodamine 6G, succinimidyl ester] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 2. 5-CR6G, SE [5-Carboxyrhodamine 6G, succinimidyl ester] *Single isomer* | AAT Bioquest [aatbio.com]

- 3. abpbio.com [abpbio.com]

- 4. abpbio.com [abpbio.com]

- 5. interchim.fr [interchim.fr]

- 6. resources.tocris.com [resources.tocris.com]

- 7. biotium.com [biotium.com]

- 8. youdobio.com [youdobio.com]

A Technical Guide to the Storage and Stability of 5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G-SE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of 5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G-SE). Understanding the stability of this fluorescent labeling reagent is critical for ensuring the reproducibility and accuracy of experimental results in research and drug development. This document outlines the key factors affecting its stability, provides recommended handling procedures, and details experimental protocols for stability assessment.

Core Principles of 5-CR6G-SE Stability

5-CR6G-SE is a widely used amine-reactive fluorescent dye. Its stability is primarily influenced by three factors: temperature, light, and moisture. The molecule consists of a rhodamine 6G core, which is susceptible to photobleaching, and a succinimidyl ester (SE) functional group, which is prone to hydrolysis.

-

Temperature: Elevated temperatures can accelerate the degradation of the dye. For long-term preservation of its chemical integrity and reactivity, storage at low temperatures is essential.

-

Light: The rhodamine 6G fluorophore can be degraded by exposure to light, particularly UV light. This process, known as photobleaching, leads to a loss of fluorescence.

-

Moisture: The succinimidyl ester is highly susceptible to hydrolysis in the presence of water, which converts the amine-reactive ester to a non-reactive carboxylic acid. This significantly reduces the efficiency of labeling reactions.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and performance of 5-CR6G-SE. The following table summarizes the recommended conditions.

| Parameter | Recommendation |

| Long-Term Storage | Store lyophilized powder at -20°C or below in a desiccated environment.[1][2][3][4] When stored as directed, the lyophilized product is stable for 6-12 months.[3] |

| Short-Term Storage | After reconstitution in an anhydrous solvent such as DMSO or DMF, it is recommended to use the solution immediately.[3] If short-term storage is necessary, aliquot the solution into single-use volumes and store at -20°C, tightly sealed and protected from light. Avoid repeated freeze-thaw cycles. |

| Handling | Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3] Handle the compound in a dry environment and minimize its exposure to light. Use anhydrous solvents for reconstitution. |

| Shipping | The product is typically shipped at room temperature, as short-term exposure to ambient conditions is not expected to significantly degrade the product.[4] However, upon receipt, it should be stored under the recommended long-term conditions. |

Stability Profile

The stability of 5-CR6G-SE is dependent on its formulation (solid vs. solution) and environmental conditions.

Chemical Stability

The primary pathway of chemical degradation for 5-CR6G-SE in the presence of moisture is the hydrolysis of the succinimidyl ester. This reaction is pH-dependent, with the rate of hydrolysis increasing at higher pH.

| Condition | Stability Profile |

| Lyophilized Powder | When stored at -20°C and protected from light and moisture, the lyophilized powder is stable for at least 6 to 12 months.[3] |

| In Anhydrous Solvent (DMSO/DMF) | In a truly anhydrous solvent, the succinimidyl ester is relatively stable. However, these solvents are hygroscopic and can absorb moisture from the atmosphere, which can lead to hydrolysis over time. For this reason, long-term storage in solution is not recommended. |

| In Aqueous Solution | The succinimidyl ester is highly unstable in aqueous solutions. The rate of hydrolysis is significant, especially at neutral to alkaline pH. For labeling reactions in aqueous buffers, the dye should be dissolved in an anhydrous solvent first and then added to the reaction mixture immediately. The half-life of NHS esters in aqueous solutions can range from hours at pH 7 to minutes at pH 9. |

Photostability

Rhodamine dyes are known for their good photostability compared to other fluorophores like fluorescein. However, prolonged exposure to high-intensity light will lead to irreversible photobleaching.

| Condition | Stability Profile |

| Solid State | As a solid, the dye is less susceptible to photobleaching. However, it is still recommended to store it protected from light. |

| In Solution | In solution, the dye is more vulnerable to photobleaching. The rate of photobleaching depends on the light intensity, wavelength, and the presence of oxygen and other reactive species. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 5-CR6G-SE, the following experimental protocols can be employed.

Protocol for Assessing Hydrolytic Stability

This protocol determines the rate of hydrolysis of the succinimidyl ester in an aqueous buffer.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of 5-CR6G-SE in anhydrous DMSO (e.g., 10 mM).

-

Prepare aqueous buffers at different pH values (e.g., pH 7.4 and pH 8.5).

-

-

Initiation of Hydrolysis:

-

Add a small aliquot of the 5-CR6G-SE stock solution to the aqueous buffer to achieve a final concentration suitable for analysis (e.g., 100 µM).

-

Immediately start a timer and mix the solution thoroughly.

-

-

Sample Analysis:

-

At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection: UV-Vis detector at the absorbance maximum of 5-CR6G (approx. 525 nm) and a fluorescence detector.

-

-

-

Data Analysis:

-

Quantify the peak area of the intact 5-CR6G-SE and the hydrolyzed product (5-Carboxyrhodamine 6G).

-

Plot the percentage of intact 5-CR6G-SE against time to determine the hydrolysis rate and half-life at different pH values.

-

Protocol for Assessing Photostability

This protocol evaluates the photostability of 5-CR6G-SE upon exposure to a controlled light source.

Methodology:

-

Sample Preparation:

-

Prepare a solution of 5-CR6G-SE in a suitable solvent (e.g., DMSO or PBS) at a known concentration.

-

Prepare a "dark control" sample by wrapping a vial of the same solution in aluminum foil.

-

-

Light Exposure:

-

Place the sample and the dark control in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp or a D65/ID65 standard lamp).

-

Expose the samples to a defined light intensity for a set duration, following ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Analysis:

-

At specified time points, measure the absorbance and fluorescence of the exposed sample and the dark control using a spectrophotometer and a spectrofluorometer.

-

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the absorbance or fluorescence intensity of the exposed sample to the dark control.

-

Plot the percentage of remaining fluorophore against the duration of light exposure.

-

Visualizing Stability and Handling Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key logical relationships and workflows for handling and assessing the stability of 5-CR6G-SE.

References

An In-depth Technical Guide to 5-Carboxyrhodamine 6G Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE), an amine-reactive fluorescent dye. It details its chemical and physical properties, provides protocols for its use in bioconjugation, and illustrates its application in studying cellular signaling pathways.

Core Properties and Specifications

5-Carboxyrhodamine 6G (CR6G) and its succinimidyl ester derivative are valued for their brightness and photostability. The succinimidyl ester (SE) group allows for the covalent labeling of primary amines on biomolecules, such as the lysine residues of proteins. It is crucial to distinguish between the single 5-isomer and the mixture of 5- and 6-isomers, as they possess different CAS numbers and may be preferred for different applications where reproducibility is critical.[1]

| Property | This compound (5-isomer) | 5(6)-Carboxyrhodamine 6G Succinimidyl Ester (isomer mixture) |

| CAS Number | 209112-21-0 | 349672-89-5[2] |

| Molecular Formula | C₃₁H₂₉N₃O₇ | C₃₁H₂₉N₃O₇[2] |

| Molecular Weight | 555.59 g/mol | 555.59 g/mol [2] |

| Excitation Maximum (λex) | ~525 nm | ~525 nm[2] |

| Emission Maximum (λem) | ~550 nm | ~550 nm[2] |

| Solubility | DMSO, DMF[2] | DMSO, DMF[2] |

| Quantum Yield (Φ) | ~0.95 (for Rhodamine 6G)[3] | ~0.95 (for Rhodamine 6G)[3] |

| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ (at 529.8 nm for Rhodamine 6G)[3] | Not explicitly stated, but expected to be similar to the 5-isomer. |

| Correction Factor (A₂₈₀) | 0.214[1] | Not explicitly stated. |

Reaction Mechanism and Bioconjugation

The primary application of 5-CR6G-SE is the fluorescent labeling of proteins, antibodies, and other biomolecules. The succinimidyl ester moiety reacts with primary amines on the target molecule in a pH-dependent manner to form a stable amide bond.

Logical Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with 5-CR6G-SE.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and oligonucleotides with 5-CR6G-SE. These are general guidelines and may require optimization for specific applications.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is adapted from general procedures for labeling antibodies with succinimidyl ester dyes.[4][5]

Materials:

-

IgG antibody to be labeled

-

This compound (5-CR6G-SE)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.3

-

Purification resin (e.g., gel filtration column)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Antibody Solution: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 2.5 mg/mL. Buffers containing primary amines (e.g., Tris) should not be used as they will compete with the labeling reaction.[4][5]

-

Prepare the Dye Stock Solution: Allow the vial of 5-CR6G-SE to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.

-

Labeling Reaction: While gently vortexing, add the dye stock solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and ~525 nm (A₅₂₅).

-

Calculate the protein concentration:

-

Protein Conc. (M) = [A₂₈₀ - (A₅₂₅ x 0.214)] / ε_protein

-

Where 0.214 is the correction factor for the dye's absorbance at 280 nm[1] and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration:

-

Dye Conc. (M) = A₅₂₅ / ε_dye

-

Where ε_dye is the molar extinction coefficient of 5-CR6G-SE at 525 nm.

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[4]

Oligonucleotide Labeling

5-CR6G-SE can be used for post-synthesis labeling of amine-modified oligonucleotides.

Materials:

-

5'-amine-modified oligonucleotide

-

This compound (5-CR6G-SE)

-

Anhydrous DMSO or DMF

-

0.1 M Sodium carbonate/bicarbonate buffer, pH 9.0

-

Purification supplies (e.g., HPLC or gel electrophoresis)

Procedure:

-

Dissolve the amine-modified oligonucleotide in the carbonate/bicarbonate buffer.

-

Dissolve the 5-CR6G-SE in DMSO or DMF to create a concentrated stock solution.

-

Add the dye solution to the oligonucleotide solution. The optimal dye-to-oligo ratio may need to be determined empirically but a 2-5 fold molar excess is a good starting point.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the labeled oligonucleotide using reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or an equivalent method to remove unreacted dye and unlabeled oligonucleotides.

Application in Signaling Pathway Analysis

Fluorescently labeled proteins are invaluable tools for tracking protein localization and dynamics within cellular signaling pathways. For instance, a protein involved in the Epidermal Growth Factor Receptor (EGFR) signaling pathway could be labeled with 5-CR6G-SE to visualize its translocation upon pathway activation.

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[6][7] Dysregulation of this pathway is implicated in various cancers.[6] The pathway is initiated by the binding of a ligand, such as EGF, to the EGFR, leading to receptor dimerization and autophosphorylation. This creates docking sites for adaptor proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK pathway.[6]

The following diagram illustrates a simplified EGFR signaling cascade, highlighting how a fluorescently labeled protein (e.g., an antibody against a pathway component or a labeled signaling protein itself) could be used for visualization.

References

- 1. 5-CR6G, SE [5-Carboxyrhodamine 6G, succinimidyl ester] *Single isomer* | AAT Bioquest [aatbio.com]

- 2. abpbio.com [abpbio.com]

- 3. omlc.org [omlc.org]

- 4. biotium.com [biotium.com]

- 5. cedarlanelabs.com [cedarlanelabs.com]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Amine-Reactive Properties of 5-Carboxyrhodamine 6G SE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core amine-reactive properties of 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE), a widely used fluorescent dye in bioconjugation. It details the underlying chemistry, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Principles of 5-Carboxyrhodamine 6G SE Amine Reactivity

5-Carboxyrhodamine 6G (5-CR6G) is a bright, orange-fluorescent dye. The succinimidyl ester (SE) derivative, 5-CR6G-SE, is a popular amine-reactive probe for covalently labeling biomolecules.[1][2] The SE group is highly susceptible to nucleophilic attack by primary and secondary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[3] This reaction, known as aminolysis, results in the formation of a stable amide bond, covalently linking the fluorophore to the target molecule.

The primary competing reaction is the hydrolysis of the succinimidyl ester in the presence of water, which yields an unreactive carboxylic acid and reduces the efficiency of the conjugation.[4][5][6] The rates of both aminolysis and hydrolysis are significantly influenced by pH. The optimal pH range for the aminolysis of NHS esters is typically between 7.2 and 8.5.[7] Below this range, the primary amines are protonated and thus non-nucleophilic, hindering the reaction. Above this range, the rate of hydrolysis increases substantially.

Quantitative Data

The following table summarizes the key quantitative properties of 5-Carboxyrhodamine 6G SE.

| Property | Value | Reference |

| Molecular Weight | 555.59 g/mol | [2] |

| Excitation Maximum (λex) | ~522-525 nm | [1][2][8] |

| Emission Maximum (λem) | ~546-550 nm | [2][8] |

| Molar Extinction Coefficient (ε) | ~94,000 cm⁻¹M⁻¹ | [8] |

| Optimal pH for Conjugation | 7.2 - 8.5 | [7] |

It is noteworthy that conjugates of carboxyrhodamine 6G generally exhibit a higher fluorescence quantum yield compared to tetramethylrhodamine conjugates.[1][2][9]

Experimental Protocols

This section provides a detailed methodology for labeling a protein with 5-Carboxyrhodamine 6G SE.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

-

5-Carboxyrhodamine 6G SE

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the 5-CR6G-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Perform the Conjugation Reaction:

-

Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature. This step will consume any unreacted dye.

-

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye and quenching reagents using a gel filtration column or dialysis.

-

The purified conjugate can be stored at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

-

Mandatory Visualizations

Chemical Reaction of 5-CR6G-SE with a Primary Amine

Caption: Reaction of 5-CR6G-SE with a primary amine.

Experimental Workflow for Protein Labeling

Caption: Workflow for protein labeling with 5-CR6G-SE.

Application in Studying EGFR Signaling

5-CR6G-SE can be used to label ligands, such as Epidermal Growth Factor (EGF), to study their interaction with receptors and subsequent cellular signaling pathways. The binding of a fluorescently labeled EGF to the Epidermal Growth Factor Receptor (EGFR) can be visualized to track receptor dimerization, internalization, and trafficking.

Caption: EGFR signaling pathway initiated by fluorescent EGF.

References

- 1. Systems Biological Analysis of Epidermal Growth Factor Receptor Internalization Dynamics for Altered Receptor Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineering of cell-surface receptors for analysis of receptor internalization and detection of receptor-specific glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules | PLOS One [journals.plos.org]

- 5. researchers.kean.edu [researchers.kean.edu]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zwitterionic near-infrared fluorophore-conjugated epidermal growth factor for fast, real-time, and target-cell-specific cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epidermal Growth Factor, Tetramethylrhodamine Conjugate (rhodamine EGF) 20 μg | Buy Online [thermofisher.com]

- 9. Invitrogen Epidermal Growth Factor, Tetramethylrhodamine Conjugate (rhodamine EGF) 20 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for 5-Carboxyrhodamine 6G Succinimidyl Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE). This amine-reactive fluorescent dye is a valuable tool for generating fluorescently tagged proteins for use in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Introduction

This compound is a bright, photostable orange-red fluorescent dye that reacts efficiently with primary amino groups, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The following protocol outlines the necessary steps for successful protein conjugation, purification of the labeled protein, and determination of the degree of labeling.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference in experimental design and data analysis.

| Parameter | Value | Reference |

| Molecular Weight (MW) | 555.6 g/mol | [1] |

| Excitation Wavelength (λEx) | ~522 nm | [2] |

| Emission Wavelength (λEm) | ~546 nm | [2] |

| Molar Extinction Coefficient (ε) | 94,000 cm⁻¹M⁻¹ at ~522 nm | [2] |

| Correction Factor (CF₂₈₀) | 0.214 | [2] |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials and Reagents

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

-

This compound (5-CR6G-SE)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., desalting column or size-exclusion chromatography column)

-

Reaction tubes

-

Spectrophotometer

Experimental Workflow

Caption: Protein labeling workflow with this compound.

Detailed Methodologies

3.1. Preparation of Reagents

-

Protein Solution:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. A commonly used buffer for NHS ester reactions is 0.1 M sodium bicarbonate, pH 8.3-8.5. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the dye.

-

If the protein is in an incompatible buffer, exchange it using dialysis or a desalting column.

-

-

5-CR6G-SE Stock Solution:

-

Allow the vial of 5-CR6G-SE to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use, as NHS esters are susceptible to hydrolysis.

-

3.2. Labeling Reaction

-

Calculate the amount of 5-CR6G-SE needed:

-

The optimal molar ratio of dye to protein for labeling can vary, but a starting point of a 10- to 20-fold molar excess of dye is recommended.

-

Calculation:

-

Moles of Protein = (mass of protein in g) / (molecular weight of protein in g/mol )

-

Moles of Dye = Moles of Protein × desired molar excess

-

Volume of Dye Stock (µL) = (Moles of Dye × MW of Dye) / (Concentration of Dye Stock in mg/µL)

-

-

-

Reaction:

-

Add the calculated volume of the 5-CR6G-SE stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

3.3. Purification of the Labeled Protein

-

Prepare a desalting or gel filtration column according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the protein-dye conjugate using an appropriate buffer (e.g., PBS).

-

The labeled protein will typically elute first, while the smaller, unconjugated dye molecules will be retained on the column and elute later. Collect the fractions containing the colored, labeled protein.

3.4. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure Absorbance:

-

Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-CR6G, which is approximately 522 nm (A₅₂₂).

-

-

Calculate the Concentration of the Dye:

-

Concentration of Dye (M) = A₅₂₂ / (εdye × path length in cm)

-

εdye = 94,000 M⁻¹cm⁻¹

-

-

-

Calculate the Concentration of the Protein:

-

The absorbance at 280 nm is contributed by both the protein and the dye. Therefore, a correction is needed.

-

Corrected A₂₈₀ = A₂₈₀ - (A₅₂₂ × CF₂₈₀)

-

CF₂₈₀ = 0.214

-

-

Concentration of Protein (M) = Corrected A₂₈₀ / (εprotein × path length in cm)

-

The molar extinction coefficient of the protein (εprotein) at 280 nm must be known. For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.

-

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = (Concentration of Dye) / (Concentration of Protein)

-

An optimal DOL for antibodies is typically between 2 and 7. Over-labeling can lead to protein precipitation or quenching of the fluorescence.

Storage

Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. For long-term storage, it is advisable to add a cryoprotectant like glycerol to a final concentration of 50% and to aliquot the sample to avoid repeated freeze-thaw cycles.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low DOL | - Low dye-to-protein ratio- Presence of amine-containing buffers- Hydrolyzed NHS ester | - Increase the molar excess of the dye- Ensure the buffer is amine-free- Prepare fresh dye stock solution immediately before use |

| Protein Precipitation | - Over-labeling- High protein concentration | - Reduce the dye-to-protein molar ratio- Perform labeling at a lower protein concentration |

| High Background Fluorescence | - Incomplete removal of free dye | - Repeat the purification step or use a different purification method |

References

Application Notes and Protocols for Labeling Antibodies with 5-CR6G-SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of antibodies with 5-Carboxyrhodamine 6G-Succinimidyl Ester (5-CR6G-SE). 5-CR6G is a bright, orange-red fluorescent dye belonging to the rhodamine family. Its succinimidyl ester (SE) derivative is an amine-reactive compound that readily forms stable amide bonds with primary amino groups, such as the lysine residues present on the surface of antibodies. This process yields a fluorescently-labeled antibody that can be used in a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA).

Antibodies labeled with 5-CR6G-SE are valuable tools for the detection and quantification of specific antigens in complex biological samples. The spectral properties of 5-CR6G, with an excitation maximum around 522-525 nm and an emission maximum around 546-550 nm, make it compatible with common laser lines, such as the 514 nm line of an argon-ion laser.[1]

Chemical Properties and Specifications

A summary of the key properties of 5-CR6G-SE is provided in the table below. This information is crucial for planning the labeling reaction and for subsequent analysis of the labeled antibody.

| Property | Value | Reference |

| Full Chemical Name | 5-Carboxyrhodamine 6G, Succinimidyl Ester | |

| Molecular Weight | ~555.59 g/mol | [1] |

| Excitation Maximum (λex) | ~522-525 nm | [2] |

| Emission Maximum (λem) | ~546-550 nm | [2] |

| Molar Extinction Coefficient (ε) at λmax | ~116,000 cm⁻¹M⁻¹ (for Rhodamine 6G) | [3] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | |

| Target Functional Group | Primary amines (-NH₂) | |

| Solubility | Soluble in anhydrous DMSO or DMF | [1] |